molecular formula C12H18OSi B1588231 Allyl(4-methoxyphenyl)dimethylsilane CAS No. 68469-60-3

Allyl(4-methoxyphenyl)dimethylsilane

Cat. No. B1588231
CAS RN: 68469-60-3
M. Wt: 206.36 g/mol
InChI Key: BEKRXBQZYQZFBV-UHFFFAOYSA-N
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Description

Allyl(4-methoxyphenyl)dimethylsilane, also known as Allyldimethyl(4-methoxyphenyl)silane, is a chemical compound with the molecular formula C12H18OSi . It has an average mass of 222.356 Da and a monoisotopic mass of 222.107605 Da .


Molecular Structure Analysis

The molecular structure of Allyl(4-methoxyphenyl)dimethylsilane consists of an allyl group (CH2=CH-CH2-), a dimethylsilyl group ((CH3)2Si-), and a 4-methoxyphenyl group (C6H4OCH3) connected together .


Physical And Chemical Properties Analysis

Allyl(4-methoxyphenyl)dimethylsilane has a density of 0.935 g/mL at 25°C (lit.) and a boiling point of 253°C (lit.) . Its refractive index is n20/D 1.519 (lit.) .

Scientific Research Applications

1. Synthesis of Chiral Allylsilanes

A study by Shintani et al. (2007) describes a synthetic method for chiral allylsilanes through rhodium-catalyzed asymmetric 1,4-addition of alkenyl[2-(hydroxymethyl)phenyl]dimethylsilanes to beta-silyl alpha,beta-unsaturated ketones. This process allows for high yield and enantiomeric excess, and the resulting allylsilanes are used for stereoselective intramolecular allylation reactions to control tertiary and quaternary stereocenters (Shintani et al., 2007).

2. Generation and Trapping Reactions

Nakadaira et al. (1980) explored the reactions of 6,6-dimethyl-6-silafulvene, derived from (allyl)(cyclopentadienyl)dimethylsilane, with various trapping reagents like methanol and benzaldehyde. This study contributes to the understanding of the reactivity of silafulvenes in organic synthesis (Nakadaira et al., 1980).

3. Behavior with Alkoxides

Sans and Shechter (1985) investigated the reaction of sodium methoxide with allyl(chloromethyl)dimethylsilane, demonstrating the displacement of chloride and 1,2-migration of allyl groups. This research provides insights into the reactivity of alkoxides with allylsilanes (Sans & Shechter, 1985).

4. Organosilicon Polymer Synthesis

Asao et al. (2005) detailed the synthesis of organosilicon polymers using Lewis-acid-catalyzed trans-allylsilylation of alkynes. This research contributes to the development of novel polymerization methods involving allylsilanes (Asao et al., 2005).

5. Claisen Rearrangement for Natural Product Precursors

Yadav and Lande (2005) explored the Claisen rearrangement of allyl-4-methoxyphenyl ether using solid acid catalysts, highlighting an efficient, atom-economical method for producing 2-allyl-4-methoxyphenol, a precursor for various natural products (Yadav & Lande, 2005).

Safety And Hazards

Allyl(4-methoxyphenyl)dimethylsilane may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

(4-methoxyphenyl)-dimethyl-prop-2-enylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OSi/c1-5-10-14(3,4)12-8-6-11(13-2)7-9-12/h5-9H,1,10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKRXBQZYQZFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[Si](C)(C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407983
Record name Allyl(4-methoxyphenyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl(4-methoxyphenyl)dimethylsilane

CAS RN

68469-60-3
Record name Allyl(4-methoxyphenyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl(4-methoxyphenyl)dimethylsilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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